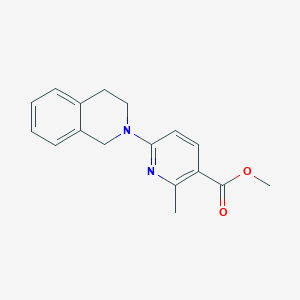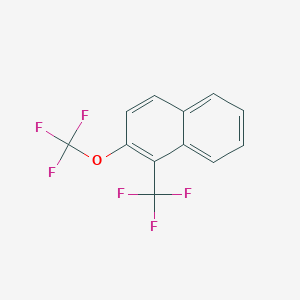
2-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluorometoxil)-1-(trifluorometil)naftaleno es un compuesto orgánico caracterizado por la presencia de ambos grupos trifluorometoxil y trifluorometil unidos a un anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Trifluorometoxil)-1-(trifluorometil)naftaleno típicamente involucra la introducción de grupos trifluorometoxil y trifluorometil en un núcleo de naftaleno. Un método común implica la reacción de derivados de naftaleno con agentes trifluorometilantes y trifluorometoxilantes bajo condiciones específicas. Por ejemplo, se ha reportado el uso de trifluorometil triflato como fuente del grupo trifluorometoxil .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están extensamente documentados, pero probablemente impliquen versiones escalables de los métodos de síntesis de laboratorio. Estos métodos deberían optimizarse para rendimiento, pureza y rentabilidad para ser viables a escala industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Trifluorometoxil)-1-(trifluorometil)naftaleno puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al anillo de naftaleno.
Sustitución: Los grupos trifluorometoxil y trifluorometil pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos para las reacciones de sustitución. Las condiciones específicas, como la temperatura, el solvente y el tiempo de reacción, varían según la transformación deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de naftaleno con grupos funcionales oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
2-(Trifluorometoxil)-1-(trifluorometil)naftaleno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Las propiedades únicas del compuesto lo convierten en un candidato para estudiar interacciones y vías biológicas.
Mecanismo De Acción
El mecanismo por el cual 2-(Trifluorometoxil)-1-(trifluorometil)naftaleno ejerce sus efectos implica interacciones con dianas y vías moleculares. Los grupos trifluorometoxil y trifluorometil pueden influir en la reactividad del compuesto y la afinidad de unión a varias dianas, lo que lo hace útil en la química medicinal para el diseño y desarrollo de fármacos .
Comparación Con Compuestos Similares
Compuestos similares
Trifluorometil fenil sulfona: Conocido por su uso como agente trifluorometilante.
Trifluorometil cetonas: Valiosos objetivos sintéticos con aplicaciones en química medicinal.
Éteres heterocíclicos trifluorometilados: Sintetizados utilizando trifluorometil triflato y utilizados en diversas transformaciones químicas.
Singularidad
2-(Trifluorometoxil)-1-(trifluorometil)naftaleno es único debido a la presencia simultánea de ambos grupos trifluorometoxil y trifluorometil en un anillo de naftaleno. Esta combinación imparte propiedades químicas distintas, como mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H6F6O |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-8-4-2-1-3-7(8)5-6-9(10)19-12(16,17)18/h1-6H |
Clave InChI |
XKYJNHFNRZKPLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
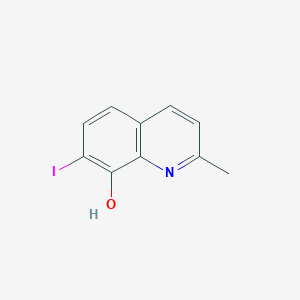
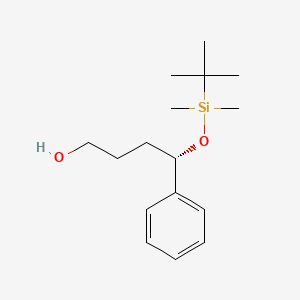
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
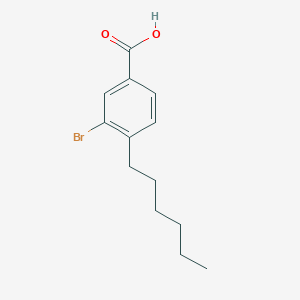
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)
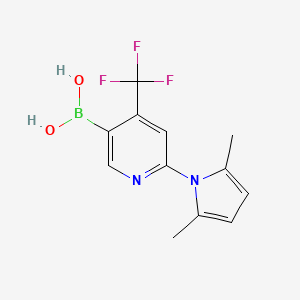

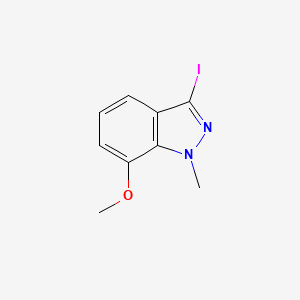
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
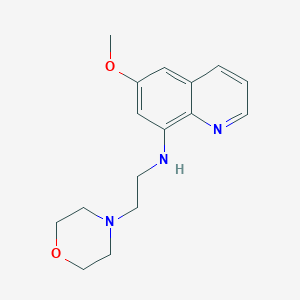
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
